Molecular Second-Order Hyperpolarizability (β) in Push-Pull Dinitrostilbenes
In the critical parameter for nonlinear optical (NLO) materials, molecular second-order hyperpolarizability (β), 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol demonstrates a quantifiable performance advantage over its closest structural analogs. While all compounds in this class exhibit NLO activity due to their donor-π-acceptor (D-π-A) architecture, the specific substitution pattern on 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol yields a superior βμ value. In a direct comparative study by Moylan et al., the βμ product (a figure of merit for NLO applications) was measured and compared against analogs with altered donor groups [1].
| Evidence Dimension | Second-order hyperpolarizability (βμ product) |
|---|---|
| Target Compound Data | βμ = 460 × 10⁻³⁰ esu |
| Comparator Or Baseline | 4-[(E)-2-(2,4-Dinitrophenyl)ethenyl]-2-methoxyphenol (βμ = 210 × 10⁻³⁰ esu) |
| Quantified Difference | 2.19-fold increase (119% higher βμ) |
| Conditions | Electric Field Induced Second Harmonic (EFISH) generation measurement at 1.907 μm in dioxane. |
Why This Matters
This ~2.2-fold higher βμ value directly translates to significantly greater second harmonic generation (SHG) efficiency, a key performance metric for frequency-doubling materials and electro-optic modulators.
- [1] Moylan, C. R., Twieg, R. J., Lee, V. Y., Swanson, S. A., Betterton, K. M., & Miller, R. D. (1991). Molecular and macroscopic second-order optical nonlinearities of substituted dinitrostilbenes and related compounds. Chemistry of Materials, 3(1), 50-55. View Source
